5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazine family, characterized by a pyridazine ring substituted with a chlorine atom, an ethyl group, and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized through various methods, including reactions involving 3,4-dichloro-5-phenylfuran-2(5H)-one and hydrazine derivatives under specific conditions. The synthesis methods often utilize solvents like dimethylformamide and require careful control of temperature and reaction time to optimize yield and purity .
The synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone typically involves the following steps:
The reaction conditions are crucial for achieving high yields. For example, varying the solvent or adjusting the temperature can significantly impact the outcome. A typical yield reported is around 68% under optimal conditions .
The molecular structure of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone can be represented as follows:
Key structural data include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide additional insights into the compound's functional groups and molecular environment.
5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone can participate in various chemical reactions:
Monitoring reactions using Thin Layer Chromatography (TLC) is common practice to assess reaction progress and purity of products.
The mechanism of action for the biological activity of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone involves interaction with specific biological targets, potentially leading to antifungal effects or cardiotonic activities. The exact pathways are still under investigation but may involve modulation of enzyme activity or interference with cellular processes related to fungal growth or cardiac function .
Studies indicate that derivatives of pyridazinones can enhance myocardial contractility, suggesting a role in cardiovascular therapeutics .
Key physical properties include:
Chemical properties include:
Relevant data such as LogP (partition coefficient) indicates its lipophilicity, which is essential for understanding its pharmacokinetics.
5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone has several applications:
This compound exemplifies how modifications in heterocyclic structures can lead to significant advancements in drug discovery and development.
Nucleophilic substitution reactions remain foundational for constructing the pyridazinone scaffold. The 3(2H)-pyridazinone core exhibits inherent reactivity at C4, C5, and C6 positions due to electron-deficient nitrogen atoms flanking the carbonyl group. Chlorine atoms at C5 serve as excellent leaving groups, enabling displacement by nitrogen, oxygen, or sulfur nucleophiles. In the synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, a key intermediate like 3,4,5-trichloropyridazine undergoes regioselective displacement at C4 or C5 with ethylamine, followed by phenyl group introduction at C6 via Suzuki coupling or organolithium addition. The electron-withdrawing phenyl group at C6 further activates adjacent positions toward nucleophilic attack, facilitating sequential functionalization. These reactions typically employ polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) with inorganic bases (K₂CO₃, Cs₂CO₃) at 60–100°C, achieving moderate yields (50–70%). However, regiochemical control can be challenging with unsymmetrical dichloropyridazinones due to competing substitution pathways [5].
Table 1: Nucleophiles for Pyridazinone Functionalization
Nucleophile Type | Target Position | Product Application | Reaction Conditions |
---|---|---|---|
Primary Amines | C5 | MAO-B Inhibitor Intermediates | K₂CO₃/DMF, 80°C, 8h [6] |
Alkoxides | C4 | Herbicidal Compounds | NaOCH₃/MeOH, Reflux, 6h [4] |
Thiols | C5 | Anticancer Candidates | Et₃N/CH₃CN, 60°C, 12h |
Hydrazines | C5 | Bioactive Hydrazones | HCl/EtOH, RT, 4h [6] |
Conventional thermal methods face limitations in efficiency and regioselectivity, driving adoption of microwave-assisted and solvent-free techniques. Solvent-free N-alkylation of 5-chloro-6-phenyl-3(2H)-pyridazinone with ethyl bromide proceeds at 80°C within 30 minutes using K₂CO₃ as base, achieving >90% conversion. Microwave irradiation further revolutionizes C–N bond formation: Displacement of C5-chlorine by dimethylamine under microwave conditions (150 W, 140°C) completes in 8 minutes with 54.6% isolated yield, compared to 8 hours at 353K (80°C) under conventional heating. This 60-fold rate acceleration minimizes side products like dechlorinated byproducts or dialkylated species. Mechanistically, microwave dielectric heating enhances molecular collision frequency and reduces activation barriers. Solvent-free approaches also align with green chemistry principles by eliminating volatile organic solvents – a critical advantage given tightening environmental regulations in pharmaceutical manufacturing. Ethanol-water mixtures serve as sustainable alternatives for recrystallization, yielding high-purity (>99.4%) material suitable for biological screening [3] [5].
Table 2: Comparative Synthesis of 5-Chloro-2-ethyl-6-phenyl Analogues
Method | Reaction Time | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional Heating | 8h | 353K (80°C) | 54.6 | 95.2 |
Microwave Irradiation | 8min | 413K (140°C) | 86.3 | 98.7 |
Solvent-Free Grinding | 30min | 353K (80°C) | 92.1 | 97.5 |
Regiocontrol during chlorination dictates pharmacological outcomes. Phosphorus oxychloride (POCl₃) selectively converts 3(2H)-pyridazinone carbonyls to C3-chlorides, but over-chlorination at C4/C5 remains problematic. Modified protocols using dichlorotriphenylphosphorane (Ph₃PCl₂) achieve monochlorination at C5 with >85% selectivity when reacting 2-ethyl-6-phenyl-3(2H)-pyridazinone. The 2-ethyl group sterically shields C4, while the C6-phenyl ring electronically deactivates C6 toward electrophilic substitution. Ethyl group installation leverages SN2 reactions: Ethyl bromoacetate with pyridazinone-K₂CO₃ complex in acetone yields ethyl ester precursors, which undergo hydrolysis-decarboxylation to furnish 2-ethyl derivatives. Alternatively, direct N-alkylation uses iodoethane with phase-transfer catalysts (tetrabutylammonium bromide) in water-toluene biphasic systems, achieving 89% regioselectivity for N2-alkylation over O-alkylation. Computational studies confirm the C5-chloro/C2-ethyl combination maximizes electronic asymmetry – a key feature for MAO-B inhibition where meta-halogenation enhances target engagement by 15-fold versus para-substituted analogues [5] [6].
Table 3: Regioselective Chlorination Agents for Pyridazinones
Chlorinating Agent | Selectivity (C5:C4:C6) | Byproducts | Typical Yield |
---|---|---|---|
POCl₃ (neat) | 70:25:5 | Phosphates, HCl | 65% |
Ph₃PCl₂/DMF | 95:3:2 | Triphenylphosphine Oxide | 88% |
SOCl₂/Pyridine | 60:30:10 | Sulfur Oxides | 58% |
NCS (N-Chlorosuccinimide) | 82:12:6 | Succinimide | 75% |
The C5-chloro handle enables late-stage diversification into structurally complex pharmacophores. Aminolysis with cyclic amines like piperazine generates MAO-B inhibitors (IC₅₀ = 0.007–0.039 µM), while condensation with hydrazides forms hydrazone derivatives exhibiting dual MAO-B/acetylcholinesterase inhibition. Palladium-catalyzed cross-coupling transforms C5-chloro into aryl/alkynyl groups: Suzuki coupling with 4-fluorophenylboronic acid yields biaryl derivatives with enhanced blood-brain barrier permeability. The 2-ethyl group undergoes benzylic bromination (NBS/AIBN) followed by azidation to introduce click chemistry handles. Carboxylic acid functionality at C4, introduced via cyanation-hydrolysis, enables peptide coupling for antibody-drug conjugates. These modifications demonstrate the scaffold’s versatility – over 30 distinct pharmacophores have been synthesized from 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, spanning anticancer, neuroprotective, and antimicrobial domains. Notably, hydrazone derivatives containing fluorophenylpiperazine show sub-micromolar MAO-B inhibition and >100-fold selectivity over MAO-A, positioning them as leads for neurodegenerative disease therapeutics [5] [6].
Table 4: Post-Synthetic Modifications and Bioactive Derivatives
Modification | Reagents/Conditions | Bioactivity (IC₅₀) | Target Application |
---|---|---|---|
Piperazine Amination | Piperazine/DIPEA, 100°C, 12h | MAO-B: 0.007–0.039 µM [6] | Neurodegenerative Diseases |
Hydrazone Formation | R-CHO/AcOH, Δ, 6h | MAO-B: 0.013–0.20 µM [6] | Alzheimer’s Therapy |
Suzuki Coupling | ArB(OH)₂/Pd(PPh₃)₄, K₂CO₃, Δ | Antiproliferative (GI₅₀: 1.8 µM) | Oncology Leads |
Carboxylation | KCN/DMSO then HCl hydrolysis | COX-2 Inhibition (82% @10µM) | Anti-inflammatory Agents |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: